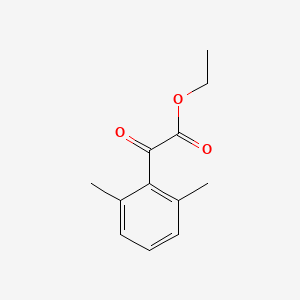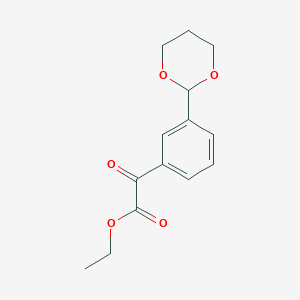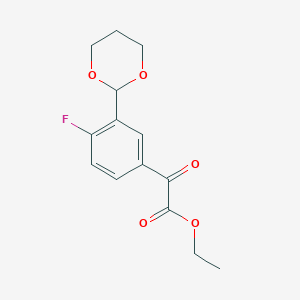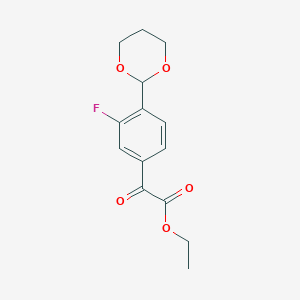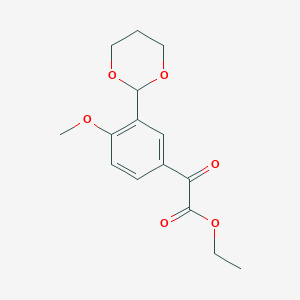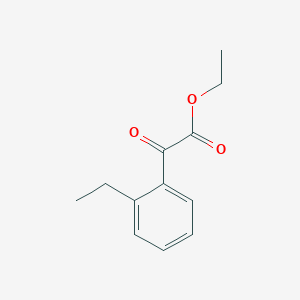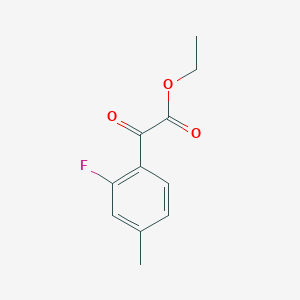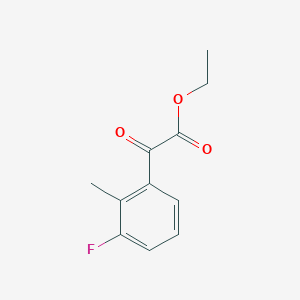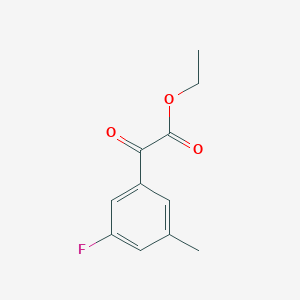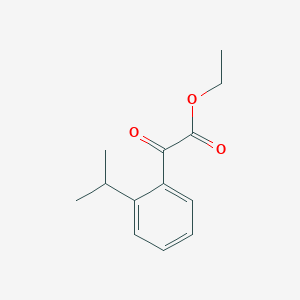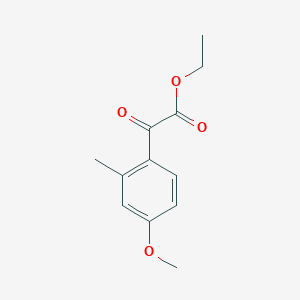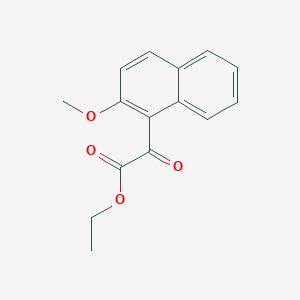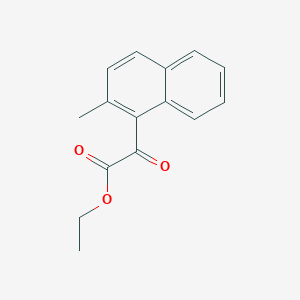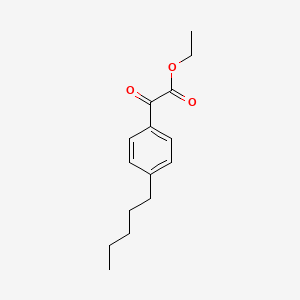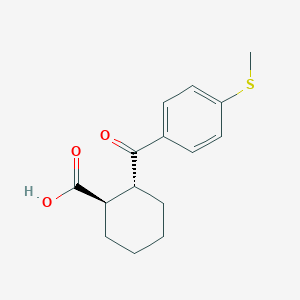
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is a synthetic compound with the CAS Number: 844856-85-5 . It has a linear formula of C15H18O3S . This compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2R)-2-[4-(methylsulfanyl)benzoyl]cyclohexanecarboxylic acid . Its InChI Code is 1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.37 .Wissenschaftliche Forschungsanwendungen
1. Applications in Catalytic Oxidation and Industrial Chemistry
The compound is involved in oxidation reactions, specifically in the catalytic oxidation of cyclohexene, leading to a variety of products with different oxidation states and functional groups. These products serve as intermediates in the chemical industry, showcasing the compound's significance in industrial chemistry and synthetic applications. The control and selectivity of these oxidation reactions are of synthetic value, highlighting the compound's role in producing targeted products in both academic and industrial settings (Cao et al., 2018).
2. Role in Environmental and Health Studies
Studies on similar compounds and their degradation processes, such as nitisinone, highlight the importance of understanding the stability and degradation pathways of these compounds. Insights from these studies contribute to a better understanding of the environmental and health-related implications of using such compounds, which can be extrapolated to understand the behavior of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid in similar contexts (Barchańska et al., 2019).
3. Potential in Polymer and Material Science
The compound's relevance in oxidation reactions and its possible structural similarities with other cyclohexane derivatives suggest potential applications in polymer and material science. For example, cyclohexane oxidation is a key reaction for producing materials like nylon, and understanding the oxidation behavior of related compounds can provide valuable insights into the synthesis of new materials and industrial processes (Abutaleb & Ali, 2021).
4. Applications in Biochemical and Microbial Studies
Carboxylic acids, including trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, have shown promise in the field of biorenewable chemicals. Their role as precursors for a variety of industrial chemicals and their inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae have been studied, indicating the compound's potential applications in biochemical and microbial studies (Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVDGBQRVYYJW-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641360 |
Source


|
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
844856-85-5 |
Source


|
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

